molecular formula C15H28N2O2 B595188 tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1256643-27-2

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B595188
CAS No.: 1256643-27-2
M. Wt: 268.401
InChI Key: MCLHMSGEDWSROH-UHFFFAOYSA-N
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Description

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O2 and a molecular weight of 268.4 g/mol . It is characterized by a spirocyclic structure containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHMSGEDWSROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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